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molecular formula C9H9ClO B8607281 5-chloro-2,3-dihydro-1H-inden-4-ol

5-chloro-2,3-dihydro-1H-inden-4-ol

Cat. No. B8607281
M. Wt: 168.62 g/mol
InChI Key: DZIXCCOAPHFUNJ-UHFFFAOYSA-N
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Patent
US08378118B2

Procedure details

To a clear solution of Indan-4-ol (40.0 gm, 0.297 mole) and Diisopropylamine (4.29 ml, 0.029 mole) in Dichloromethane (140 ml), a solution of Sulfuryl chloride (21.76 ml, 0.267 mole) in Dichloromethane (20 ml) was added at 0-5° C. The reaction mixture was stirred for 15 hours at 20-25° C. and poured into water (200 ml). Further it was extracted with Ethylacetate (2×200 ml). The organic layer was dried over Sodium sulphate, distilled under vacuum to give crude solid which was purified by column chromatography using Ethyl acetate:Hexane (2:98) as mobile phase. The collected fractions were distilled to give 5.7 gm of desired product as a solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step One
Quantity
21.76 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
11.4%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([OH:10])[C:4]=2[CH2:3][CH2:2]1.C(NC(C)C)(C)C.S(Cl)([Cl:21])(=O)=O.O>ClCCl>[Cl:21][C:6]1[CH:7]=[CH:8][C:9]2[CH2:1][CH2:2][CH2:3][C:4]=2[C:5]=1[OH:10]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1CCC=2C(=CC=CC12)O
Name
Quantity
4.29 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
21.76 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 hours at 20-25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Further it was extracted with Ethylacetate (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
DISTILLATION
Type
DISTILLATION
Details
The collected fractions were distilled

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=C(C=2CCCC2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 11.4%
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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